
K145 hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of K145 (hydrochloride) involves the reaction of 3-(4-butoxyl-phenyl)-propylidene with thiazolidine-2,4-dione in the presence of 2-amino-ethyl. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of K145 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .
Chemical Reactions Analysis
Types of Reactions
K145 (hydrochloride) primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving K145 (hydrochloride) include oxidizing agents, reducing agents, and various solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The reactions are typically carried out at controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of K145 (hydrochloride) depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in various substituted products .
Scientific Research Applications
Oncology Applications
K145 hydrochloride has demonstrated significant antitumor properties both in vitro and in vivo. Its mechanism primarily involves the inhibition of SPHK2, leading to alterations in sphingolipid profiles that can induce apoptosis in cancer cells.
Case Study: Multiple Myeloma
K145 has been investigated for its potential to resensitize bortezomib-resistant multiple myeloma cells. In various myeloma models, K145 was shown to induce synergistic cell death when combined with bortezomib, enhancing the unfolded protein response (UPR) activation . This synergy indicates a promising therapeutic avenue for overcoming drug resistance in cancer treatment.
Metabolic Disorders
This compound also shows potential in the treatment of metabolic disorders, particularly insulin resistance and glucose metabolism.
Inflammation and Fibrosis
The compound's effects on sphingolipid metabolism suggest potential applications in inflammatory diseases and fibrosis.
Anti-inflammatory Properties
- K145 has been noted for its anti-inflammatory effects, which may be beneficial in conditions characterized by chronic inflammation. The inhibition of SPHK2 can lead to decreased production of pro-inflammatory mediators .
Research Applications
K145 is widely used in basic research to explore the roles of sphingolipids in various biological processes.
Sphingolipidome Analysis
- Researchers utilize K145 to investigate sphingolipid profiles across different cell lines, contributing to a better understanding of sphingolipid metabolism's role in health and disease .
Data Summary
Application Area | Mechanism | Key Findings |
---|---|---|
Oncology | SPHK2 inhibition | Induces apoptosis; synergizes with bortezomib |
Metabolic Disorders | Enhances insulin signaling | Improves glucose tolerance |
Inflammation | Reduces pro-inflammatory mediators | Potential therapeutic use in chronic diseases |
Basic Research | Sphingolipid profile analysis | Insights into cellular metabolism |
Mechanism of Action
K145 (hydrochloride) exerts its effects by selectively inhibiting sphingosine kinase-2 (SphK2). This inhibition leads to a decrease in the levels of sphingosine-1-phosphate (S1P), a lipid signaling molecule involved in cell growth and survival. The reduction in S1P levels triggers apoptosis and inhibits tumor growth. The compound also affects various signaling pathways, including the Akt/FoxO1 pathway, which plays a role in glucose metabolism and cell survival .
Comparison with Similar Compounds
Similar Compounds
H-7 dihydrochloride: Another kinase inhibitor with different selectivity and mechanism of action.
K-7174 dihydrochloride: A compound with similar inhibitory effects on kinases but different target specificity.
MK-212 hydrochloride: A kinase inhibitor with distinct molecular targets and applications.
Uniqueness of K145 (hydrochloride)
K145 (hydrochloride) stands out due to its high selectivity for sphingosine kinase-2 (SphK2) and its potent anticancer properties. Unlike other kinase inhibitors, K145 (hydrochloride) does not inhibit sphingosine kinase-1 (SphK1) at concentrations up to 10 µM, making it a valuable tool for studying SphK2-specific pathways and developing targeted therapies .
Biological Activity
K145 hydrochloride, a selective inhibitor of sphingosine kinase 2 (SphK2), has garnered significant attention in the field of cancer research due to its potential therapeutic applications. This article delves into the biological activity of K145, summarizing key findings from various studies, including in vitro and in vivo experiments, mechanisms of action, and its implications in cancer therapy.
Overview of this compound
This compound is an analog of sphingosine that selectively inhibits SphK2 with a reported value of 6.4 μM . SphK2 plays a crucial role in the sphingolipid signaling pathway, particularly in the production of sphingosine-1-phosphate (S1P), which is involved in cell proliferation and survival.
Inhibition of SphK2 : K145 has been shown to inhibit SphK2 activity, leading to decreased levels of S1P in various cell lines. In human leukemia U937 cells, treatment with K145 resulted in a significant reduction in cellular S1P levels without affecting ceramide levels, indicating its selectivity for SphK2 over other kinases .
Impact on Signaling Pathways : The compound's inhibition of SphK2 leads to the suppression of downstream signaling pathways, specifically the ERK and Akt pathways, which are critical for cell survival and proliferation. In U937 cells, K145 induced apoptosis through these pathways at concentrations as low as 4 µM .
In Vitro Studies
Several studies have investigated the cytotoxic effects of K145 on cancer cell lines:
- Cell Viability : K145 demonstrated potent anti-proliferative effects on U937 cells with an IC50 value around 4.3 µM. The compound effectively induced apoptosis as evidenced by increased annexin V-FITC levels and activation of apoptotic markers such as cleaved caspase-3 .
- Selectivity : K145 was tested against multiple protein kinases to confirm its selectivity for SphK2. Notably, it did not significantly inhibit ceramide kinase (CERK) or other kinases at concentrations up to 10 µM .
In Vivo Studies
Tumor Growth Inhibition : In vivo experiments using nude mice implanted with U937 tumors demonstrated that oral administration of K145 at a dose of 50 mg/kg effectively inhibited tumor growth without apparent toxicity . This suggests that K145 not only possesses anti-tumor activity but also has favorable pharmacokinetic properties.
Case Study Summary : A study involving syngeneic mouse models confirmed that K145 could inhibit tumor growth when administered intraperitoneally or orally, reinforcing its potential as an anticancer agent .
Comparative Efficacy
To better understand the efficacy of K145 compared to other sphingosine kinase inhibitors, a summary table is provided below:
Compound | Target | IC50 (µM) | Mechanism of Action | Notes |
---|---|---|---|---|
K145 | SphK2 | 4.3 | Inhibits SphK2 leading to reduced S1P levels | Selective for SphK2; induces apoptosis |
ABC294640 | SphK2 | 0.004 | Similar inhibition; affects sphingolipid metabolism | Stronger potency but broader effects |
PF-543 | SphK1/SphK2 | 0.5 | Competitive inhibition | Anti-inflammatory properties noted |
Q & A
Basic Research Questions
Q. What is the molecular mechanism by which K145 hydrochloride selectively inhibits SphK2?
this compound acts as a substrate-competitive inhibitor of SphK2, binding to the enzyme’s active site and competing with its natural substrate, sphingosine. This is supported by a Ki value of 6.4 µM derived from Lineweaver-Burk analysis, which confirmed uncompetitive inhibition kinetics . Unlike non-selective inhibitors, K145 shows no activity against SphK1 (IC50 >10 µM) or other kinases (e.g., Akt1, ERK2, PKCα), as demonstrated in kinase panel assays .
Q. How should researchers determine appropriate in vitro concentrations of this compound for cell-based assays?
- For IC50 determination: Use a dose-response curve spanning 0–10 µM, as K145’s SphK2 inhibition reaches saturation at 10 µM (IC50 = 4.3 µM) .
- Apoptosis induction: Treat cells (e.g., U937 leukemia cells) with 5–20 µM K145 for 24–48 hours, monitoring caspase activation and PARP cleavage .
- Solubility limits: Prepare stock solutions in DMSO (40 mg/mL) or water (90 mg/mL) to avoid precipitation .
Q. What biochemical assays are recommended to validate SphK2 inhibition by this compound?
- Enzyme activity assays : Measure SphK2 activity using radiolabeled sphingosine and ATP, comparing treated vs. untreated samples .
- S1P quantification : Use LC-MS to verify reduced S1P levels in K145-treated cells (e.g., U937 cells), confirming target engagement .
- Competition assays : Perform Lineweaver-Burk analysis to confirm substrate competition, as shown by intersecting lines at varying sphingosine concentrations .
Advanced Research Questions
Q. How can researchers resolve contradictions in K145’s antitumor efficacy across different cancer models?
- Context-dependent effects : Evaluate SphK2 expression levels in target cells via qPCR or Western blot, as K145’s efficacy correlates with SphK2 overexpression .
- Combination studies : Test K145 with chemotherapeutics (e.g., doxorubicin) to address compensatory SphK1 activation, which may reduce monotherapy efficacy .
- Metabolic profiling : Monitor sphingolipid metabolites (e.g., ceramide, S1P) to identify resistance mechanisms linked to sphingolipid rheostat shifts .
Q. What experimental design is optimal for in vivo studies of this compound in tumor xenografts?
- Dose conversion : Use body surface area (BSA) scaling. For example, a mouse dose of 20 mg/kg converts to 10 mg/kg in rats using Km coefficients (mouse Km=3, rat Km=6) .
- Administration route : Administer orally via gavage, leveraging K145’s oral bioavailability, and measure plasma half-life (t1/2) to schedule dosing intervals .
- Endpoint analysis : Quantify tumor volume reduction (e.g., 50% suppression in glioblastoma xenografts), CD31+ vasculature, and Ki67 proliferation markers .
Q. How can researchers confirm the specificity of this compound in complex biological systems?
- Kinome-wide profiling : Utilize platforms like Eurofins KinaseProfiler to test inhibition of 468 kinases at 10 µM K145, ensuring no off-target activity .
- Genetic validation : Compare K145 effects in SphK2-knockout vs. wild-type cells to isolate SphK2-dependent phenotypes .
- SphK1 rescue experiments : Overexpress SphK1 in models to confirm that K145’s effects remain SphK2-specific .
Q. What methodologies are recommended for analyzing K145-induced apoptosis in 3D tumor spheroids?
- Live-cell imaging : Use IncuCyte® or similar systems to track caspase-3/7 activation in real time .
- Metabolic flux analysis : Employ Seahorse XF assays to measure glycolytic and mitochondrial stress responses post-treatment .
- Immunofluorescence : Stain spheroids for cleaved PARP and annexin V to spatially map apoptotic regions .
Q. Methodological Considerations
Q. How should researchers address batch variability in this compound stock solutions?
- Quality control : Verify purity (>95%) via HPLC and characterize lot-specific solubility using dynamic light scattering (DLS) .
- Stability testing : Store aliquots at -80°C (6-month stability) and avoid freeze-thaw cycles to prevent degradation .
Q. What strategies optimize K145 delivery in blood-brain barrier (BBB) penetration studies?
- Lipid nanoparticle encapsulation : Enhance brain bioavailability by formulating K145 in DSPC/cholesterol nanoparticles .
- Pharmacokinetic monitoring : Measure cerebrospinal fluid (CSF) concentrations via microdialysis after intravenous administration .
Q. Data Interpretation Guidelines
Q. How should discrepancies in K145’s IC50 values across studies be addressed?
Properties
IUPAC Name |
(5Z)-3-(2-aminoethyl)-5-[3-(4-butoxyphenyl)propylidene]-1,3-thiazolidine-2,4-dione;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S.ClH/c1-2-3-13-23-15-9-7-14(8-10-15)5-4-6-16-17(21)20(12-11-19)18(22)24-16;/h6-10H,2-5,11-13,19H2,1H3;1H/b16-6-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HADFDMGQKBGVAV-NKBLJONXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CCC=C2C(=O)N(C(=O)S2)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)CC/C=C\2/C(=O)N(C(=O)S2)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.